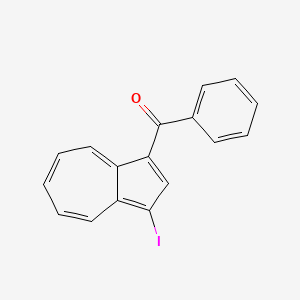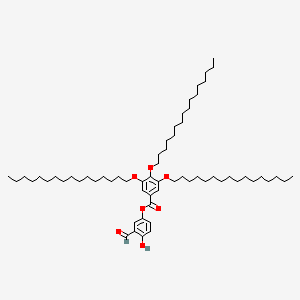
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a formyl group and a hydroxyphenyl group attached to a benzoate core, which is further substituted with three hexadecyloxy groups. The presence of these functional groups imparts distinct chemical reactivity and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3,4,5-tris(hexadecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate.
Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate: Similar structure but with tetradecyloxy groups instead of hexadecyloxy groups.
3-Formyl-4-hydroxyphenyl 3,4,5-tris(octadecyloxy)benzoate: Similar structure but with octadecyloxy groups instead of hexadecyloxy groups.
Uniqueness
The uniqueness of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. The presence of hexadecyloxy groups enhances its solubility in nonpolar solvents and its potential for forming self-assembled structures.
Properties
CAS No. |
648907-72-6 |
|---|---|
Molecular Formula |
C62H106O7 |
Molecular Weight |
963.5 g/mol |
IUPAC Name |
(3-formyl-4-hydroxyphenyl) 3,4,5-trihexadecoxybenzoate |
InChI |
InChI=1S/C62H106O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-66-59-52-55(62(65)69-57-46-47-58(64)56(51-57)54-63)53-60(67-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)61(59)68-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51-54,64H,4-45,48-50H2,1-3H3 |
InChI Key |
SDJVFRQUZNDMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)

![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
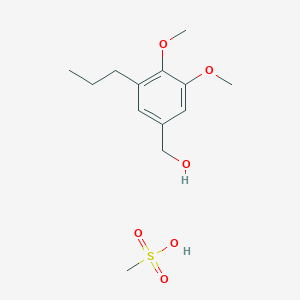
![2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12605100.png)
![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)
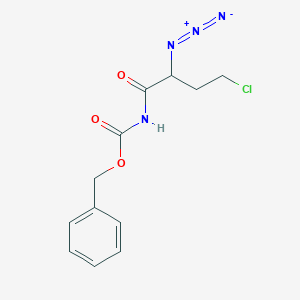
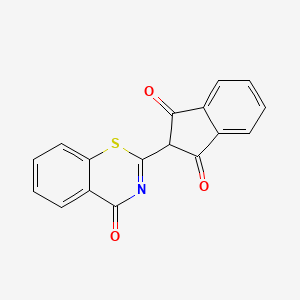

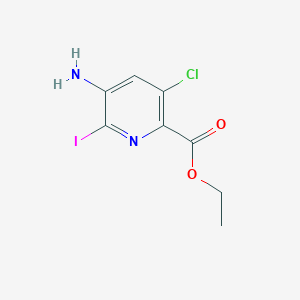
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)
